molecular formula C11H20O2 B1624024 trans-2-Hexenyl 2-methylbutyrate CAS No. 94089-01-7

trans-2-Hexenyl 2-methylbutyrate

Cat. No.: B1624024
CAS No.: 94089-01-7
M. Wt: 184.27 g/mol
InChI Key: SXJKRFLZGRFPBD-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure:
trans-2-Hexenyl 2-methylbutyrate (C₁₁H₂₀O₂) is an ester with a molecular weight of 184.28 g/mol. It features a trans-configured double bond at the C2 position of the hexenyl chain and a branched 2-methylbutyrate moiety .

Properties

CAS No.

94089-01-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(E)-hex-2-enyl] 2-methylbutanoate

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h7-8,10H,4-6,9H2,1-3H3/b8-7+

InChI Key

SXJKRFLZGRFPBD-BQYQJAHWSA-N

SMILES

CCCC=CCOC(=O)C(C)CC

Isomeric SMILES

CCC/C=C/COC(=O)C(C)CC

Canonical SMILES

CCCC=CCOC(=O)C(C)CC

density

0.874-0.879 (20°)

Other CAS No.

94089-01-7

physical_description

Liquid;  Mild fruity aroma

solubility

Insoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Comparison with Similar Compounds

Hexyl 2-Methylbutyrate

  • Structure : C₁₁H₂₂O₂ (saturated hexyl chain instead of trans-2-hexenyl) .
  • Aroma Profile: Fruity and green notes, similar to trans-2-hexenyl 2-methylbutyrate but less intense due to the absence of a double bond .
  • Occurrence : Dominant in apple cultivars (e.g., 'Binzi' and 'Xiangguo'), contributing to their characteristic aroma .

Ethyl 2-Methylbutyrate

  • Structure : C₇H₁₄O₂ (ethyl ester group).
  • Aroma Profile : Strong fruity/apple-like odor with a low odor threshold, making it a potent flavor enhancer in foods .
  • Behavioral Effects : Attracts mated YPM females in pest control studies, unlike this compound .

trans-2-Hexenyl Butyrate

  • Structure : C₁₀H₁₈O₂ (butyrate instead of 2-methylbutyrate).
  • Aroma Profile: Fresh, green notes used in cosmetics but less complex than this compound .
  • Physical Properties : Lower molecular weight (170.25 g/mol) and boiling point (190°C) compared to this compound .

Methyl 2-Methylbutyrate

  • Structure : C₆H₁₂O₂ (methyl ester group).
  • Applications : Key attractant in pest management, with a 66.25% selection rate in insect behavioral studies .
  • Contrast : Lacks the hexenyl chain, resulting in simpler aroma profiles (fruity but less "green") .

trans-Pseudoisoeugenyl 2-Methylbutyrate

  • Structure : Larger aromatic ester with a pseudoisoeugenyl group.
  • Phytochemical Role: Serves as a marker for the genus Pimpinella (e.g., aniseed), unlike this compound, which lacks taxonomic specificity .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Aroma Profile Key Sources Applications References
This compound C₁₁H₂₀O₂ 184.28 Fruity, green Tea, Artemisia Flavoring, cosmetics
Hexyl 2-methylbutyrate C₁₁H₂₂O₂ 186.29 Fruity, sweet Apples, Rougui tea Food flavoring
Ethyl 2-methylbutyrate C₇H₁₄O₂ 130.19 Apple-like Synthetic blends Pest attractant, flavoring
trans-2-Hexenyl butyrate C₁₀H₁₈O₂ 170.25 Fresh, green Synthetic production Cosmetics
Methyl 2-methylbutyrate C₆H₁₂O₂ 116.16 Fruity Synthetic blends Pest management
trans-Pseudoisoeugenyl 2-methylbutyrate C₁₄H₁₈O₂ 242.29 Spicy, herbal Pimpinella anisum Phytochemical marker

Research Findings and Functional Contrasts

  • Ecological Roles : Methyl 2-methylbutyrate and this compound both attract insects but differ in target species and ecological contexts .
  • Metabolic Pathways: Hexyl 2-methylbutyrate and this compound derive from amino acid and fatty acid metabolism, respectively, explaining their distinct distribution in plants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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